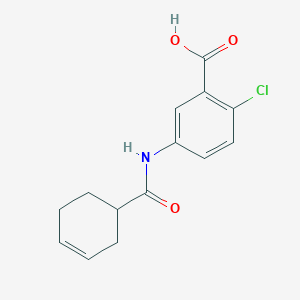
2-Chloro-5-(cyclohex-3-ene-1-carbonylamino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(cyclohex-3-ene-1-carbonylamino)benzoic acid is a chemical compound that belongs to the class of benzoic acids. It is commonly used in scientific research for its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-(cyclohex-3-ene-1-carbonylamino)benzoic acid is not fully understood. However, it is believed to inhibit the production of prostaglandins and other inflammatory mediators, which are involved in the inflammatory response. It may also act on the central nervous system to reduce pain and fever.
Biochemical and Physiological Effects:
2-Chloro-5-(cyclohex-3-ene-1-carbonylamino)benzoic acid has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. It has also been found to have antioxidant properties and may help protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Chloro-5-(cyclohex-3-ene-1-carbonylamino)benzoic acid in lab experiments is its potential applications in the field of medicine. It has been found to exhibit a range of beneficial properties and may have potential therapeutic uses. However, there are also limitations to its use. It may be toxic at high doses and may have side effects that need to be carefully monitored.
Zukünftige Richtungen
There are many potential future directions for research on 2-Chloro-5-(cyclohex-3-ene-1-carbonylamino)benzoic acid. Some possible areas of study include its potential use in the treatment of cancer, its mechanisms of action, and its effects on the immune system. Other areas of research could focus on developing new synthetic methods for producing the compound or exploring its potential use in other fields, such as materials science or environmental science.
In conclusion, 2-Chloro-5-(cyclohex-3-ene-1-carbonylamino)benzoic acid is a chemical compound with unique properties and potential applications in the field of medicine. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to new therapeutic uses and a better understanding of its properties and potential applications.
Synthesemethoden
The synthesis of 2-Chloro-5-(cyclohex-3-ene-1-carbonylamino)benzoic acid involves the reaction of 2-chloro-5-nitrobenzoic acid with cyclohex-3-ene-1-carbonyl chloride in the presence of triethylamine. The resulting product is then reduced using iron powder and hydrochloric acid to yield 2-Chloro-5-(cyclohex-3-ene-1-carbonylamino)benzoic acid.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(cyclohex-3-ene-1-carbonylamino)benzoic acid has been widely used in scientific research for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in the treatment of cancer and other diseases.
Eigenschaften
IUPAC Name |
2-chloro-5-(cyclohex-3-ene-1-carbonylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3/c15-12-7-6-10(8-11(12)14(18)19)16-13(17)9-4-2-1-3-5-9/h1-2,6-9H,3-5H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRYOVJRBVVGDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NC2=CC(=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(cyclohex-3-ene-1-carbonylamino)benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[methyl-[(E)-2-methylpent-2-enoyl]amino]methyl]benzoic acid](/img/structure/B7559867.png)

![3-[(2-Hydroxy-3-methoxybenzoyl)-methylamino]-2-methylpropanoic acid](/img/structure/B7559886.png)

![[5-Chloro-6-(ethylamino)pyridin-3-yl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7559903.png)

![3-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]furan-2-carboxylic acid](/img/structure/B7559911.png)


![N-[(3,5-dimethylphenyl)methyl]-1-(oxan-3-yl)methanamine](/img/structure/B7559926.png)

![4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline](/img/structure/B7559949.png)

![3-chloro-N-[2-(ethylamino)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B7559963.png)